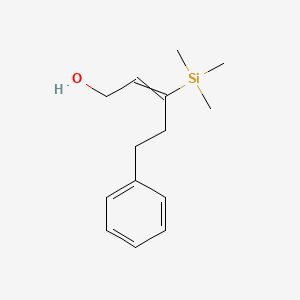
5-Phenyl-3-(trimethylsilyl)pent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-3-(trimethylsilyl)pent-2-en-1-ol is an organic compound that features a phenyl group, a trimethylsilyl group, and a pentenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(trimethylsilyl)pent-2-en-1-ol typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base, followed by the addition of a suitable aldehyde or ketone. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-(trimethylsilyl)pent-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as tetrabutylammonium fluoride can be used to remove the trimethylsilyl group
Major Products
Oxidation: Formation of 5-phenyl-3-(trimethylsilyl)pent-2-en-1-one.
Reduction: Formation of 5-phenyl-3-(trimethylsilyl)pentan-1-ol.
Substitution: Formation of 5-phenyl-3-hydroxypent-2-en-1-ol
Scientific Research Applications
5-Phenyl-3-(trimethylsilyl)pent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Phenyl-3-(trimethylsilyl)pent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
4-Pentyn-1-ol: A structurally similar compound with an alkyne group instead of a phenyl group.
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol: Contains a propynol backbone with similar functional groups.
4-(Trimethylsiloxy)-3-penten-2-one: Features a trimethylsilyl ether and a pentenone structure .
Uniqueness
5-Phenyl-3-(trimethylsilyl)pent-2-en-1-ol is unique due to the combination of its phenyl, trimethylsilyl, and pentenol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
383194-72-7 |
|---|---|
Molecular Formula |
C14H22OSi |
Molecular Weight |
234.41 g/mol |
IUPAC Name |
5-phenyl-3-trimethylsilylpent-2-en-1-ol |
InChI |
InChI=1S/C14H22OSi/c1-16(2,3)14(11-12-15)10-9-13-7-5-4-6-8-13/h4-8,11,15H,9-10,12H2,1-3H3 |
InChI Key |
WTQQFKNBLXXBIJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=CCO)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















